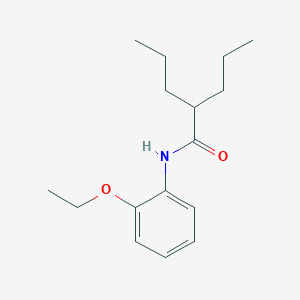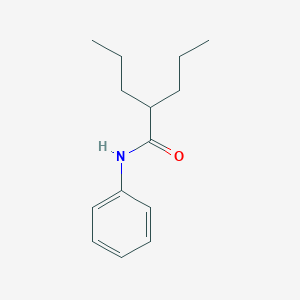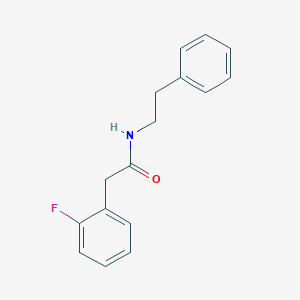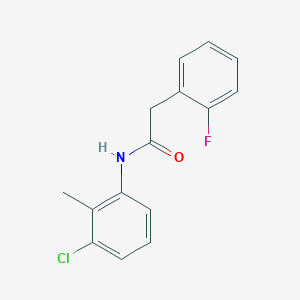
N-(4-bromo-2-methylphenyl)cyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-bromo-2-methylphenyl)cyclopropanecarboxamide, also known as Br-MPC, is a cyclopropane-containing compound that has gained attention in scientific research due to its potential biological activities. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In
作用机制
The mechanism of action of N-(4-bromo-2-methylphenyl)cyclopropanecarboxamide is not fully understood, but it has been suggested that it may act by inhibiting the activation of NF-κB and MAPK signaling pathways. These pathways are involved in the regulation of inflammation, cell proliferation, and apoptosis. N-(4-bromo-2-methylphenyl)cyclopropanecarboxamide may also modulate the expression of various genes involved in these processes.
Biochemical and Physiological Effects:
N-(4-bromo-2-methylphenyl)cyclopropanecarboxamide has been reported to have various biochemical and physiological effects. In vitro studies have shown that N-(4-bromo-2-methylphenyl)cyclopropanecarboxamide can inhibit the production of pro-inflammatory cytokines and chemokines, as well as the activation of NF-κB and MAPK signaling pathways. N-(4-bromo-2-methylphenyl)cyclopropanecarboxamide has also been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. In addition, N-(4-bromo-2-methylphenyl)cyclopropanecarboxamide has been reported to attenuate liver fibrosis in a rat model.
实验室实验的优点和局限性
N-(4-bromo-2-methylphenyl)cyclopropanecarboxamide has several advantages for lab experiments, including its relatively simple synthesis method and its potential biological activities. However, the limitations of N-(4-bromo-2-methylphenyl)cyclopropanecarboxamide include its low solubility in water and its potential toxicity at high concentrations.
未来方向
For N-(4-bromo-2-methylphenyl)cyclopropanecarboxamide research include further studies on its mechanism of action, as well as its potential therapeutic applications in various diseases, such as cancer, inflammation, and fibrosis. In addition, the development of more efficient synthesis methods and the optimization of N-(4-bromo-2-methylphenyl)cyclopropanecarboxamide's pharmacokinetic properties may improve its potential as a therapeutic agent.
Conclusion:
In conclusion, N-(4-bromo-2-methylphenyl)cyclopropanecarboxamide is a cyclopropane-containing compound that has potential biological activities, including anti-inflammatory, anti-cancer, and anti-fibrotic effects. N-(4-bromo-2-methylphenyl)cyclopropanecarboxamide has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. Further research on N-(4-bromo-2-methylphenyl)cyclopropanecarboxamide may lead to the development of novel therapeutic agents for various diseases.
合成方法
N-(4-bromo-2-methylphenyl)cyclopropanecarboxamide has been synthesized using different methods, including the reaction of 4-bromo-2-methylbenzylamine with cyclopropanecarboxylic acid, followed by cyclization using triphosgene. Another method involves the use of 4-bromo-2-methylbenzyl chloride and cyclopropanecarboxamide in the presence of a base. The yield of N-(4-bromo-2-methylphenyl)cyclopropanecarboxamide using these methods has been reported to be around 50-70%.
科学研究应用
N-(4-bromo-2-methylphenyl)cyclopropanecarboxamide has been studied for its potential biological activities, including its anti-inflammatory, anti-cancer, and anti-fibrotic effects. In vitro studies have shown that N-(4-bromo-2-methylphenyl)cyclopropanecarboxamide can inhibit the production of pro-inflammatory cytokines and chemokines, as well as the activation of NF-κB and MAPK signaling pathways. N-(4-bromo-2-methylphenyl)cyclopropanecarboxamide has also been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. In addition, N-(4-bromo-2-methylphenyl)cyclopropanecarboxamide has been reported to attenuate liver fibrosis in a rat model.
属性
分子式 |
C11H12BrNO |
|---|---|
分子量 |
254.12 g/mol |
IUPAC 名称 |
N-(4-bromo-2-methylphenyl)cyclopropanecarboxamide |
InChI |
InChI=1S/C11H12BrNO/c1-7-6-9(12)4-5-10(7)13-11(14)8-2-3-8/h4-6,8H,2-3H2,1H3,(H,13,14) |
InChI 键 |
YIPNHQMRGAFHNI-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C2CC2 |
规范 SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C2CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(3,4-dimethoxyphenyl)-N-[3-(1-hydroxyethyl)phenyl]acetamide](/img/structure/B290353.png)
![N-[3-(1-hydroxyethyl)phenyl]-2-propylpentanamide](/img/structure/B290355.png)

![2-benzoyl-N-[3-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B290357.png)

![[1,1'-Biphenyl]-4-yl 2,4-dimethoxybenzoate](/img/structure/B290361.png)







